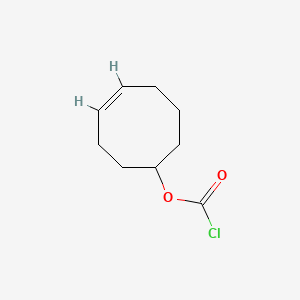
Cyclooct-4-en-1-yl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooct-4-en-1-yl chloroformate is an organic compound with the molecular formula C9H13ClO2 It is a derivative of cyclooctene, featuring a chloroformate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl chloroformate can be synthesized through the reaction of cyclooct-4-en-1-ol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene, a highly toxic reagent .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooct-4-en-1-yl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Formation of mixed anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions
Amines: For carbamate formation, typically in the presence of a base to absorb HCl.
Alcohols: For carbonate ester formation, also in the presence of a base.
Carboxylic acids: For mixed anhydride formation, again with a base to neutralize HCl.
Major Products Formed
Carbamates: Formed from reaction with amines.
Carbonate esters: Formed from reaction with alcohols.
Mixed anhydrides: Formed from reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Cyclooct-4-en-1-yl chloroformate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclooct-4-en-1-yl chloroformate involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloroformate group is highly reactive, allowing for the formation of carbamates, carbonate esters, and mixed anhydrides. These reactions typically proceed via nucleophilic substitution mechanisms, with the base present in the reaction mixture serving to neutralize the hydrochloric acid byproduct .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooct-4-en-1-yl formate: Similar structure but lacks the chloroformate group, making it less reactive in certain chemical transformations.
Cyclooct-4-en-1-yl carbonate: Contains a carbonate group instead of a chloroformate group, leading to different reactivity and applications.
Uniqueness
Cyclooct-4-en-1-yl chloroformate is unique due to its chloroformate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable for introducing protective groups and facilitating complex chemical transformations .
Eigenschaften
Molekularformel |
C9H13ClO2 |
|---|---|
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
[(4Z)-cyclooct-4-en-1-yl] carbonochloridate |
InChI |
InChI=1S/C9H13ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1- |
InChI-Schlüssel |
VNECEPOVYHUNFS-UPHRSURJSA-N |
Isomerische SMILES |
C1C/C=C\CCC(C1)OC(=O)Cl |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


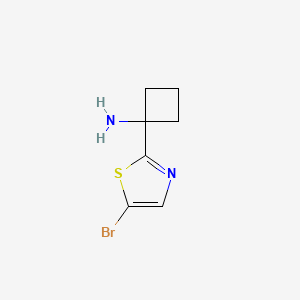
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)
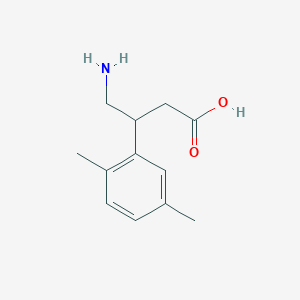
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)


![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
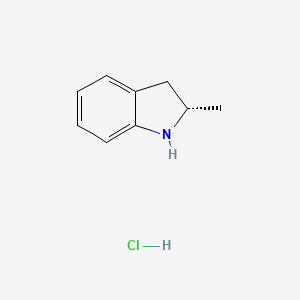
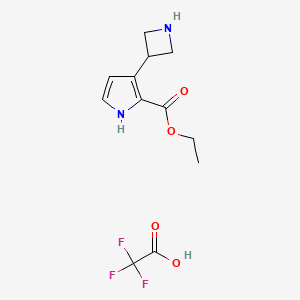
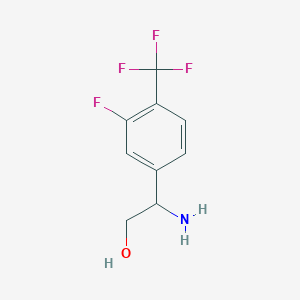
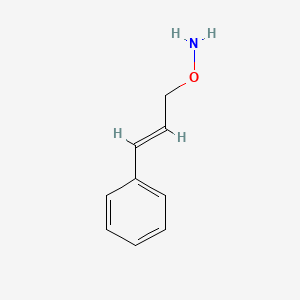
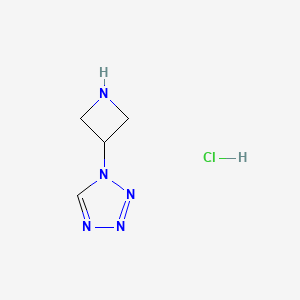
![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
